molecular formula C15H14N2O2S3 B2464928 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea CAS No. 2097934-33-1

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea

Cat. No.: B2464928
CAS No.: 2097934-33-1
M. Wt: 350.47
InChI Key: DSVLMWQUCTUKLY-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a thiophen-2-yl group and a hydroxyethyl-bithiophene substituent. Structural characterization of such molecules typically employs crystallographic tools like the SHELX software suite .

Properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S3/c18-10(9-16-15(19)17-14-4-2-8-21-14)11-5-6-13(22-11)12-3-1-7-20-12/h1-8,10,18H,9H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVLMWQUCTUKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the bithiophene is replaced by a hydroxyethyl group.

    Urea Formation: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with thiophene-2-yl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings in the compound can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the urea moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic substitution reactions on the thiophene rings, facilitated by reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Bromine or iodine, acetic acid as solvent, room temperature.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea has several applications in scientific research:

    Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.

    Materials Science: Employed in the synthesis of conductive polymers and nanomaterials.

    Biological Studies: Investigated for its potential as a bioactive molecule in medicinal chemistry.

    Industrial Applications: Utilized in the production of advanced materials for electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its electronic properties. The thiophene rings facilitate π-π stacking interactions, enhancing charge transport in electronic applications. In biological systems, the urea moiety can form hydrogen bonds with biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : The target compound’s bithiophene system offers superior conjugation for materials science, while its hydroxyl group improves solubility over purely aromatic analogs .
  • Knowledge Gaps: Biological data for the target compound are absent in the evidence, limiting direct pharmacological comparison.

Biological Activity

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18_{18}H18_{18}N2_2O2_2S2_2

Molecular Weight: 358.5 g/mol

The compound features a bithiophene moiety, which contributes to its electronic properties, and a hydroxyethyl group that enhances its solubility and reactivity. The presence of the thiophenyl urea structure is significant for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Bithiophene Moiety: This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
  • Introduction of Hydroxyethyl Group: A hydroxyethyl group is introduced via nucleophilic substitution, replacing a suitable leaving group on the bithiophene derivative.
  • Formation of Urea Linkage: The final step involves reacting the hydroxyethyl-bithiophene intermediate with an appropriate isocyanate to form the urea linkage under controlled conditions.

Antibacterial Activity

Research has indicated that thiourea derivatives, including compounds similar to this compound, exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC): Compounds have shown MIC values ranging from 40 to 50 µg/mL against various strains such as E. faecalis and P. aeruginosa .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • IC50 Values: Studies have reported IC50 values ranging from 3 to 20 µM against different cancer cell lines, indicating promising activity against pancreatic, prostate, and breast cancers .

Anti-Alzheimer Activity

Thiourea derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for Alzheimer's treatment:

  • IC50 Values Against AChE: Reported values range from 33.27 to 93.85 nM, suggesting effective inhibition compared to other known inhibitors .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsMIC/IC50 ValuesReferences
AntibacterialE. faecalis, P. aeruginosa40-50 µg/mL
AnticancerVarious cancer cell lines3-20 µM
Anti-AlzheimerAChE33.27-93.85 nM

Case Studies

  • Antibacterial Efficacy: In a comparative study, compounds similar to this compound were tested against standard antibiotics like ceftriaxone, showing comparable inhibition zones .
  • Anticancer Mechanisms: Research indicates that thiourea derivatives can target specific molecular pathways involved in cancer progression, limiting angiogenesis and altering cancer cell signaling pathways .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a hydroxylated bithiophene derivative with a thiophenyl urea precursor. A coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane is commonly used under ambient conditions . Optimization includes adjusting solvent polarity (e.g., switching to THF for better solubility) or temperature (e.g., reflux for faster kinetics). Reaction progress can be monitored via TLC or HPLC.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • NMR : Confirms connectivity of the hydroxyethyl bridge, urea group, and thiophene rings by analyzing proton shifts (e.g., hydroxyl proton at δ 4.5–5.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of the bithiophene and urea moieties, critical for studying π-π stacking interactions .
  • FT-IR : Validates urea C=O stretching (~1650–1700 cm⁻¹) and hydroxyl O-H bands (~3200–3500 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : Preliminary stability tests involve stress conditions (e.g., 40–60°C for thermal stability, UV light for photodegradation). Solubility is assessed in solvents like DMSO, methanol, and acetonitrile via gravimetric analysis. Stability in aqueous buffers (pH 3–9) can predict compatibility with biological assays .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the hydroxyethyl group in coordination chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) simulations calculate electron density distribution, identifying nucleophilic sites (e.g., hydroxyl oxygen) for metal coordination. Comparative analysis with experimental UV-Vis spectra validates predicted ligand-to-metal charge transfer transitions .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Dose-Response Repetition : Conduct triplicate assays with standardized cell lines (e.g., HeLa for cytotoxicity).
  • Inter-laboratory Validation : Share samples with collaborators to control for protocol variability.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers linked to assay conditions (e.g., serum concentration in cell media) .

Q. How does the compound’s environmental fate align with green chemistry principles, and what degradation pathways are plausible?

  • Methodological Answer : Aerobic/anaerobic biodegradation studies in soil/water matrices (OECD 301/307 guidelines) quantify half-lives. LC-MS/MS identifies degradation byproducts (e.g., urea cleavage to amines). Ecotoxicity assays (e.g., Daphnia magna LC₅₀) assess environmental risks .

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